Lixisenatide is a recombinant DNA produced polypeptide analogue of human glucagon-like peptide-1 (GLP-1) which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other antidiabetic agents. Therapy with lixisenatide has not been associated with serum enzyme elevations or with episodes of clinically apparent liver injury.
Lixisenatide
CAS No.: 320367-13-3
Cat. No.: VC21371972
Molecular Formula: C215H347N61O65S
Molecular Weight: 4858 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 320367-13-3 |
---|---|
Molecular Formula | C215H347N61O65S |
Molecular Weight | 4858 g/mol |
IUPAC Name | 5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[[1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231) |
Standard InChI Key | XVVOERDUTLJJHN-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |
Pharmacological Profile
Chemical Structure and Mechanism of Action
Lixisenatide is a synthetic 44-amino acid peptide that functions as a selective GLP-1 receptor agonist with significant sequence similarity to exendin-4, a 39-amino acid peptide . Formerly known as AVE0010, lixisenatide contains a C-terminal modification with the addition of six lysine residues and deletion of a proline that increases its binding affinity to the GLP-1 receptor and extends its circulating half-life compared to native GLP-1 . This structural modification grants lixisenatide a four-fold higher binding affinity for the GLP-1 receptor compared with native GLP-1 .
The selective interaction of lixisenatide with GLP-1 receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and stimulates glucose-dependent insulin secretion from pancreatic β-cells while simultaneously decreasing glucagon secretion from α-cells . Additionally, lixisenatide slows gastric emptying, which significantly improves postprandial glucose control and increases feelings of satiety .
Clinical Efficacy
Glycemic Control
Lixisenatide has demonstrated effectiveness in reducing glycated hemoglobin (HbA1c) and blood glucose levels in T2DM, either as monotherapy or as add-on therapy to existing antidiabetic regimens . The efficacy of lixisenatide on postprandial glucose is notably greater than that of longer-acting GLP-1 receptor agonists, although its effects on fasting glucose and HbA1c may be comparatively smaller .
In clinical trials, lixisenatide has consistently shown significant improvements in glycemic parameters. Table 1 summarizes key efficacy outcomes from several pivotal studies.
Study | Patient Population | Treatment Duration | Lixisenatide Dose | HbA1c Reduction (vs Placebo/Comparator) | Postprandial Glucose Reduction | Other Outcomes |
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GetGoal-Mono | T2DM patients not receiving glucose-lowering therapy | 12 weeks | 20 μg daily (one-step and two-step titration) | -0.85% (one-step) and -0.73% (two-step) vs -0.19% with placebo | -3.9 mmol/l in 2-hour PPG | Significant reduction in 2-hour glucose excursions |
GetGoal-Duo 1 | T2DM patients | 24 weeks | 20 μg daily | -0.3% vs placebo (HbA1c: 7.0% vs 7.3%) | Not reported | Effective as add-on to basal insulin |
GetGoal-X | T2DM patients | 24 weeks | 20 μg once daily vs exenatide 10 μg twice daily | -0.79% vs -0.96% with exenatide | Not reported | Non-inferior to exenatide |
GetGoal-O | Patients ≥70 years | 24 weeks | 20 μg daily | -0.57% vs +0.06% with placebo | -5.12 mmol/L vs -0.07 mmol/L with placebo | Body weight reduction: -1.47 kg vs -0.16 kg with placebo |
In the GetGoal-Mono study, lixisenatide monotherapy was tested against placebo in 361 T2DM subjects over 12 weeks. Patients received either a one-step (10 μg daily for 2 weeks then 20 μg daily) or two-step titration (10 μg daily for 1 week, then 15 μg daily for 1 week, and then 20 μg daily) . Both titration methods provided significant improvement in HbA1c compared to placebo (-0.85% and -0.73% vs -0.19%, p<0.0001) .
The GetGoal-X study compared once-daily lixisenatide with twice-daily exenatide over 24 weeks in 639 patients. Mean HbA1c decreased from 7.97% to 7.17% with lixisenatide and from 7.96% to 7.01% with exenatide. The least squares mean HbA1c reduction was -0.79% for lixisenatide versus -0.96% for exenatide, meeting the predefined non-inferiority margin of 0.4% .
Effects on Postprandial Glucose
One of lixisenatide's most notable clinical attributes is its pronounced ability to decrease postprandial glucose (PPG) excursions. This feature distinguishes it from longer-acting GLP-1 receptor agonists and makes it particularly suitable for patients who experience significant PPG excursions .
In the GetGoal-O trial, which investigated lixisenatide in nonfrail patients aged ≥70 years, the mean reduction in 2-hour PPG was significantly greater with lixisenatide (-5.12 mmol/L) than with placebo (-0.07 mmol/L; p<0.0001) . Additionally, evidence suggests that lixisenatide is superior to liraglutide in reducing postbreakfast glucose levels .
Weight Effects
Clinical Applications
Place in Therapy
Clinical studies have demonstrated that lixisenatide is a safe and effective treatment option for T2DM. It may be particularly valuable in several clinical scenarios:
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As add-on therapy for patients inadequately controlled on oral antidiabetic drugs or basal insulin
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For patients with pronounced postprandial glucose excursions
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For patients who might benefit from once-daily administration rather than twice-daily injections
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As an alternative to rapid-acting insulin, potentially offering similar efficacy with a better safety profile
Lixisenatide has been extensively studied as add-on therapy to various antidiabetic regimens. To date, it is the GLP-1 receptor agonist with the widest and most detailed clinical information on combination therapy with insulin .
Elderly Patients
The GetGoal-O trial specifically investigated lixisenatide in nonfrail patients aged ≥70 years with T2DM. Results demonstrated that in this older population, lixisenatide was superior to placebo in HbA1c reduction and in targeting postprandial hyperglycemia, with no unexpected safety findings . This suggests that lixisenatide can be an appropriate option for elderly patients who can tolerate GLP-1 receptor agonist therapy.
Patients with Renal Impairment
Pharmacokinetic studies indicate that while no dose adjustment is necessary for patients with mild renal impairment, exposure to lixisenatide increases with moderate and severe renal impairment . This suggests that caution may be warranted when using lixisenatide in patients with significant renal dysfunction.
Development and Regulatory Status
Sanofi-aventis conducted the GetGoal Phase III clinical trial program beginning in May 2008, enrolling more than 4,500 patients with T2DM across multiple international studies . Lixisenatide is marketed by Zealand Pharma A/S under the brand name Lyxumia in Europe since 2013 . Sanofi reached a development and license agreement with Zealand Pharma in 2003, with Zealand Pharma receiving €235 million in milestone payments based on worldwide sales of lixisenatide .
In the United States, approval was expected in late 2015 according to older sources , and the FDA review documentation from 2016 indicates that approval was eventually granted . Lixisenatide provides an alternative to other established GLP-1 receptor agonists including Victoza (liraglutide) developed by Novo Nordisk and Byetta (exenatide) produced by Amylin Pharmaceuticals .
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